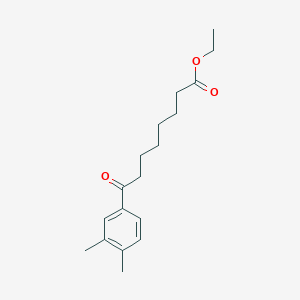

Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate

Description

Properties

IUPAC Name |

ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O3/c1-4-21-18(20)10-8-6-5-7-9-17(19)16-12-11-14(2)15(3)13-16/h11-13H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYSXCIHFYBBDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC(=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645530 | |

| Record name | Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-15-2 | |

| Record name | Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Synthesis Guide: Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate

Topic: Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate Synthesis Pathway Content Type: Technical Whitepaper / Process Development Guide Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary

This technical guide details the convergent synthesis of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate (CAS Registry Number implied as an analog of known suberic derivatives). This molecule features a lipophilic 3,4-dimethylphenyl "head," a linear octanoate "linker," and a terminal ethyl ester. It serves as a critical intermediate in the development of histone deacetylase (HDAC) inhibitors, lipid-modulating agents, and specialized polymer cross-linkers.

The selected pathway prioritizes regiocontrol and scalability . We utilize a Friedel-Crafts Acylation strategy, coupling o-xylene with a semi-stabilized suberic acid derivative. This route is superior to organometallic approaches (e.g., Grignard additions to nitriles) due to the avoidance of over-addition side products and the high regioselectivity for the 4-position of the o-xylene ring caused by steric directing effects.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the benzylic ketone bond, revealing two primary synthons: the electron-rich aromatic core (o-xylene) and the electrophilic acyl chain (ethyl 8-chloro-8-oxooctanoate).

Strategic Considerations:

-

Regioselectivity: o-Xylene (1,2-dimethylbenzene) has two open sites for electrophilic attack: position 3 (ortho to one methyl, meta to the other) and position 4 (para to one methyl, meta to the other). Position 3 is sterically crowded (vicinal trimethyl effect). Therefore, acylation predominantly occurs at position 4 , yielding the desired 3,4-dimethylphenyl substitution pattern [1].

-

Linker Stability: The ester functionality at the tail of the octanoate chain must survive the Lewis Acid conditions of the Friedel-Crafts step. Aluminum trichloride (

) is compatible with esters provided the temperature is controlled to prevent cleavage or complexation-induced hydrolysis.

Figure 1: Retrosynthetic logic flow disconnecting the target into accessible commodity chemicals.

Detailed Experimental Protocols

Phase 1: Synthesis of Mono-Ethyl Suberate

Objective: Desymmetrization of suberic acid to obtain the mono-ester. Rationale: Statistical esterification of diacids often yields a mixture of diester, monoester, and unreacted acid. The protocol below uses a continuous extraction method or controlled partial esterification to maximize monoester yield.

Protocol:

-

Reagents: Suberic acid (174.2 g, 1.0 mol), Absolute Ethanol (600 mL), Toluene (300 mL),

(conc., 2 mL). -

Setup: 2L Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

-

Procedure:

-

Dissolve suberic acid in the Ethanol/Toluene mixture. The toluene acts as an entrainer to remove water, driving the equilibrium forward.

-

Add catalytic sulfuric acid.

-

Reflux for 6–8 hours. Monitor water collection in the Dean-Stark trap.

-

Crucial Step: Once approximately 1 equivalent of water is collected, stop the reaction to prevent full conversion to the diethyl ester.

-

-

Workup:

-

Concentrate the mixture under reduced pressure to remove excess ethanol/toluene.

-

Dissolve residue in

or EtOAc. -

Wash with 5%

solution. The diester stays in the organic layer. The monoester and unreacted acid move to the aqueous layer as salts. -

Separate layers.[1][2] Acidify the aqueous layer with dilute HCl to pH 2.

-

Extract the aqueous layer with EtOAc.

-

Purification: If unreacted suberic acid precipitates, filter it off (it is less soluble in ether than the monoester). Concentrate the filtrate to yield Mono-ethyl suberate as a viscous oil.

-

-

Validation:

NMR should show a triplet at

Phase 2: Activation to Acyl Chloride

Objective: Convert the free acid of mono-ethyl suberate to the acyl chloride.

Safety Note: This step generates

Protocol:

-

Reagents: Mono-ethyl suberate (20.2 g, 100 mmol), Thionyl Chloride (

, 15 mL, excess), DMF (catalytic, 5 drops). -

Procedure:

-

Place mono-ethyl suberate in a dry flask under Argon.

-

Add catalytic DMF (activates the

via the Vilsmeier-Haack intermediate mechanism). -

Add

dropwise at room temperature.[3] -

Heat to 60°C for 2 hours until gas evolution ceases.

-

-

Workup:

-

Remove excess

via vacuum distillation (rotary evaporator with a base trap). -

Co-evaporate with dry toluene twice to remove trace thionyl chloride.

-

Product: Ethyl 8-chloro-8-oxooctanoate.[4] Use immediately in Phase 3 without further purification to prevent hydrolysis.

-

Phase 3: Friedel-Crafts Acylation (The Core Coupling)

Objective: Regioselective coupling of the acyl chloride to o-xylene.

Protocol:

-

Reagents: o-Xylene (12.7 g, 120 mmol, 1.2 eq), Ethyl 8-chloro-8-oxooctanoate (22.0 g, 100 mmol), Aluminum Chloride (

, 26.6 g, 200 mmol, 2.0 eq), Dichloromethane (DCM, anhydrous, 200 mL). -

Causality & Logic:

-

Solvent: DCM is chosen over Nitrobenzene (carcinogenic) or

(flammable). o-Xylene can be used as the solvent, but using DCM allows for better stoichiometry control and easier workup. -

Stoichiometry: We use 2.0 equivalents of

. One equivalent complexes with the ester carbonyl (Lewis basic site), and the second equivalent activates the acyl chloride to form the acylium ion electrophile [2].

-

-

Procedure:

-

Step A: Suspend

in DCM at 0°C in a 3-neck flask under -

Step B: Add the acyl chloride (diluted in 20 mL DCM) dropwise to the suspension. Stir for 15 min to form the acylium complex.

-

Step C: Add o-xylene dropwise, maintaining internal temperature

. The reaction is exothermic. -

Step D: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

-

Quench & Workup:

-

Pour the reaction mixture slowly onto a mixture of ice (500 g) and conc. HCl (50 mL). Caution: Vigorous hydrolysis of aluminum salts.

-

Separate the organic layer.[1] Extract aqueous phase with DCM (

mL). -

Wash combined organics with water, saturated

, and brine. -

Dry over

and concentrate.

-

-

Purification:

-

The crude oil usually contains trace isomers. Purify via flash column chromatography (Silica Gel 60).

-

Eluent: Gradient from 100% Hexane to 90:10 Hexane:EtOAc.

-

Target Fraction: The major spot (

in 9:1 Hex/EtOAc) corresponds to the 3,4-dimethyl isomer.

-

Pathway Visualization & Mechanism

The following diagram illustrates the reaction flow and the critical intermediate states.

Figure 2: Linear reaction pathway highlighting the critical acylium activation step.

Analytical Data & Quality Control

To ensure the integrity of the synthesized compound, the following parameters must be met. The 3,4-dimethyl substitution pattern is distinguished from the 2,3-isomer primarily by proton NMR coupling patterns in the aromatic region.

| Parameter | Specification | Diagnostic Signal |

| Appearance | Colorless to pale yellow oil | Visual inspection |

| Purity (HPLC) | > 98.0% | Area % at 254 nm |

| 3 Protons | ||

| Ketone | ||

| 2 x | ||

| Mass Spec | Consistent with MW (Calc: 304.42 g/mol ) |

Troubleshooting & Optimization

Issue: Low Yield in Friedel-Crafts Step

-

Cause: Moisture deactivating the Lewis Acid or hydrolysis of the acyl chloride.

-

Solution: Ensure all glassware is flame-dried. Increase

to 2.2 eq. The ester group coordinates

Issue: Regioisomer Contamination

-

Observation: Presence of 2,3-dimethylphenyl isomer (minor product).

-

Solution: The 3,4-isomer is thermodynamically favored and sterically less hindered. Lowering the reaction temperature to -10°C during addition can improve kinetic selectivity for the para-position (relative to the methyl). Recrystallization is not possible (oil), so careful chromatography is required.

Issue: Ester Cleavage

-

Observation: Formation of the free acid (8-(3,4-dimethylphenyl)-8-oxooctanoic acid).

-

Cause: Harsh hydrolysis during the quench or high temperature with

. -

Solution: Quench into ice-cold dilute HCl. Do not heat the reaction mixture above RT. If cleavage occurs, the product can be re-esterified using Ethanol/

.

References

-

Plymouth Student Scientist. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. Plymouth Electronic Archive and Research Library. Retrieved from [Link]

-

University of Delaware. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone.[1] Taber Lab. Retrieved from [Link]

Sources

Physicochemical properties of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate

Abstract: This technical guide provides a comprehensive overview of the predicted physicochemical properties of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate, a novel organic compound with potential applications in pharmaceutical and chemical research. Due to the limited availability of experimental data for this specific molecule, this document leverages established computational methods and quantitative structure-property relationship (QSPR) principles to forecast its key characteristics. Furthermore, this guide outlines detailed, field-proven experimental protocols for the empirical determination of these properties, offering a robust framework for researchers and drug development professionals. The methodologies described herein are designed to ensure scientific integrity and reproducibility, forming a self-validating system for the characterization of this and similar novel chemical entities.

Introduction

Rationale for Physicochemical Profiling in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with a significant number of candidates failing due to suboptimal physicochemical properties. These properties, including solubility, lipophilicity (LogP), and ionization constant (pKa), govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug molecule. A thorough understanding and optimization of these characteristics are therefore paramount to successful drug design and development. Early-stage physicochemical profiling allows for the identification of potential liabilities, guiding medicinal chemists in the rational design of molecules with improved developability.

Introducing Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate: Structure and Potential Significance

Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate is an organic molecule featuring a keto-ester functionality. Its structure comprises a linear eight-carbon chain with a terminal ethyl ester and a carbonyl group at the eighth position, which is attached to a 3,4-dimethylphenyl ring. While the specific biological activities of this compound are not yet documented, its structural motifs are present in various biologically active molecules, suggesting its potential as a scaffold or intermediate in the synthesis of novel therapeutic agents.

Chemical Structure:

Molecular Identifiers:

-

Molecular Formula: C₁₈H₂₆O₃

-

Molecular Weight: 290.40 g/mol

-

IUPAC Name: Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate. These values are derived from computational models and QSPR principles and should be confirmed by empirical testing.[1][2][3][][5]

| Property | Predicted Value | Basis of Prediction |

| Melting Point | 45-55 °C | Based on QSPR models for similar aromatic ketones and long-chain esters.[][6][7] The presence of a flexible alkyl chain and a rigid aromatic ring suggests a moderate melting point. |

| Boiling Point | > 350 °C (at 760 mmHg) | Predicted using QSPR methods that correlate molecular structure with boiling points of organic compounds.[1][2][3][8] The high molecular weight and polarity contribute to a high predicted boiling point. |

| LogP (Octanol/Water) | 4.5 ± 0.5 | Calculated using consensus models that average fragment-based and atom-based methods.[9][10][11] The long alkyl chain and aromatic ring contribute significantly to its lipophilicity. |

| pKa | Not ionizable in the physiological pH range (1-10) | The molecule lacks readily ionizable functional groups such as carboxylic acids or amines. The α-protons to the ketone are weakly acidic, with a predicted pKa well outside the physiological range. |

| Aqueous Solubility | Very low | Predicted based on its high LogP value.[12][13][14] Compounds with high lipophilicity generally exhibit poor aqueous solubility. |

| Solubility in Organic Solvents | High in non-polar to moderately polar solvents (e.g., hexane, ethyl acetate, dichloromethane, acetone). | "Like dissolves like" principle. The molecule's structure suggests good solubility in a range of common organic solvents.[13] |

Experimental Determination of Physicochemical Properties

The following sections provide detailed protocols for the experimental verification of the predicted properties.

Melting Point Determination

Principle and Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid. The capillary method is a standard and reliable technique for this determination.

Detailed Step-by-Step Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Determination: Decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample has melted (completion of melting). This range is the melting point.

LogP Determination (Shake-Flask Method)

Principle and Rationale: The partition coefficient (LogP) between n-octanol and water is the gold standard measure of a compound's lipophilicity. The shake-flask method directly measures the distribution of the compound between these two immiscible phases.[10]

Detailed Step-by-Step Protocol:

-

Pre-saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then allowing the phases to separate.

-

Stock Solution: Prepare a stock solution of the compound in n-octanol at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a glass vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water (typically a 1:1 or 1:2 volume ratio).

-

Equilibration: Shake the vial vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25 °C) to allow for partitioning equilibrium to be reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Workflow for LogP Determination:

Caption: Workflow for Shake-Flask LogP Determination.

pKa Prediction and Justification

Principle and Rationale: The pKa value indicates the strength of an acid or base. For Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate, there are no functional groups that are expected to ionize significantly in the typical physiological pH range of 1 to 10. The ester and ketone functionalities are not readily ionizable. The alpha-protons adjacent to the ketone are the most acidic protons in the molecule, but their pKa is predicted to be around 19-20 in aqueous solution, far outside the physiological range. Therefore, for practical purposes in a drug development context, this molecule is considered non-ionizable. Various software programs can be used for pKa prediction.[15][16][17][18][19]

Stability Profiling

Hydrolytic Stability

Principle and Rationale: Esters are susceptible to hydrolysis, which is the cleavage of the ester bond by water, to yield a carboxylic acid and an alcohol.[20][21] This degradation can be catalyzed by acid or base.[21][22] Assessing hydrolytic stability is crucial as it can impact the shelf-life and in vivo fate of a drug. The stability is influenced by the steric and electronic environment around the ester group.[22][23]

Detailed Step-by-Step Protocol:

-

Buffer Preparation: Prepare buffers at pH values relevant to physiological conditions and potential formulation pH, e.g., pH 4.0, 7.4, and 9.0.

-

Sample Preparation: Prepare a stock solution of the compound in a co-solvent (e.g., acetonitrile) and dilute it into the prepared buffers to a final concentration suitable for analysis (e.g., 10 µg/mL), ensuring the co-solvent percentage is low (e.g., <1%).

-

Incubation: Incubate the samples at a controlled temperature (e.g., 37 °C or 50 °C for accelerated testing).

-

Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

-

Reaction Quenching: Quench the hydrolysis reaction by adding an equal volume of a suitable organic solvent (e.g., acetonitrile) and/or neutralizing the pH.

-

Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound.

-

Data Analysis: Plot the natural logarithm of the concentration of the parent compound versus time. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t₁/₂) can be calculated as 0.693/k.

Photostability

Principle and Rationale: Photostability testing evaluates the potential for a compound to degrade upon exposure to light.[24] This is a critical regulatory requirement (ICH Q1B guidelines) to ensure that drug substances and products maintain their quality, safety, and efficacy when exposed to light during manufacturing, storage, and use.[25][26][27]

Detailed Step-by-Step Protocol (ICH Q1B):

-

Sample Preparation: Place a sample of the solid compound, as well as a solution in a relevant solvent, in chemically inert, transparent containers.

-

Light Exposure: Expose the samples to a light source that provides a combination of UV and visible light. The ICH guideline specifies a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[27]

-

Dark Control: A corresponding set of samples should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions to serve as dark controls.

-

Analysis: After the exposure period, analyze both the light-exposed and dark control samples. Compare the appearance, purity (by HPLC), and any degradation products.

-

Interpretation: Significant degradation in the light-exposed sample compared to the dark control indicates photolability.

General Stability Testing Workflow:

Caption: General workflow for chemical stability assessment.

Spectroscopic Characterization

Predicted ¹H and ¹³C NMR Spectra

-

¹H NMR:

-

Aromatic Protons: Signals in the range of 7.0-7.8 ppm, showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.

-

Ethyl Group: A quartet around 4.1 ppm (O-CH₂) and a triplet around 1.2 ppm (CH₃).

-

Alkyl Chain: Multiple multiplets in the range of 1.3-3.0 ppm. The protons alpha to the ketone (on C7) and the ester (on C2) will be the most downfield of the alkyl protons.

-

Methyl Groups on Ring: Two singlets in the range of 2.2-2.5 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbons: Two signals in the downfield region, with the ketone C=O around 198-202 ppm and the ester C=O around 173-175 ppm.

-

Aromatic Carbons: Multiple signals in the range of 125-140 ppm.

-

Ethyl Group: Signals around 60 ppm (O-CH₂) and 14 ppm (CH₃).

-

Alkyl Chain: Several signals in the range of 20-40 ppm.

-

Methyl Groups on Ring: Signals around 20 ppm.

-

Predicted Infrared (IR) Spectrum

The IR spectrum is expected to show strong, characteristic absorption bands for the two carbonyl groups.

-

C=O Stretch (Ketone): A strong, sharp peak around 1685 cm⁻¹. The conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[28][29][30]

-

C=O Stretch (Ester): A strong, sharp peak around 1735 cm⁻¹.[31][32]

-

C-O Stretch (Ester): A strong peak in the range of 1150-1250 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

Predicted Mass Spectrum and Fragmentation Pattern

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 290.4. Key fragmentation patterns would include:[33][34][35][36]

-

Alpha-cleavage adjacent to the ketone, leading to the loss of the alkyl chain and the formation of a stable acylium ion corresponding to the 3,4-dimethylbenzoyl group (m/z = 133). This is expected to be a major peak.

-

McLafferty rearrangement , if sterically feasible, involving the transfer of a gamma-hydrogen from the alkyl chain to the ketone oxygen, followed by cleavage.

-

Cleavage at the ester group , leading to fragments corresponding to the loss of the ethoxy group (-OC₂H₅, m/z = 45) or the ethyl group (-C₂H₅, m/z = 29).

Conclusion

This technical guide provides a predictive yet comprehensive physicochemical profile of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate. While computational tools offer valuable insights into the likely properties of this novel compound, it is imperative that these predictions are substantiated through rigorous experimental validation. The detailed protocols outlined in this document provide a clear and actionable framework for researchers to undertake this characterization, ensuring the generation of high-quality, reliable data essential for advancing its potential applications in drug development and other scientific disciplines.

References

-

QSPR study between the space structure and boiling point, thermodynamic properties of saturated alkanes. (2021). Journal of Physics: Conference Series. [Link]

- Katritzky, A. R., et al. (2004). QSPR Calculation of Normal Boiling Points of Organic Molecules Based on the Use of Correlation Weighting of Atomic Orbitals with Extended Connectivity of Zero.

-

Liu, H., et al. (2013). Prediction of Boiling Points of Organic Compounds by QSPR Tools. International Journal of Molecular Sciences. [Link]

-

Nandi, S., et al. (2024). QSPR Analysis with Curvilinear Regression Modeling and Temperature-based Topological Indices. arXiv. [Link]

-

St. John-Williams, L., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports. [Link]

-

Kim, C. K., et al. (2013). Prediction of Physicochemical Properties of Organic Molecules Using Semi-Empirical Methods. Bulletin of the Korean Chemical Society. [Link]

- Bounaceur, B., et al. (2025). AI-powered prediction of critical properties and boiling points: a hybrid ensemble learning and QSPR approach.

-

Ghavami, R., & Marjani, A. (2015). QSPR Models to Predict Thermodynamic Properties of Cycloalkanes Using Molecular Descriptors and GA-MLR Method. Iranian Journal of Pharmaceutical Research. [Link]

-

ResearchGate. QSPR model predictions vs experiment for the glass transition... [Link]

-

Hilal, S. H., et al. (2003). Calculating physical properties of organic compounds for environmental modeling from molecular structure. QSAR & Combinatorial Science. [Link]

-

Llinas, A., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports. [Link]

-

Apon, A. D., & Nicolaides, N. (1975). Mass spectrometric analysis of long-chain esters of diols. Journal of the American Oil Chemists' Society. [Link]

-

ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

- Garkani-Nejad, Z., et al. (2004). Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. Asian Journal of Chemistry.

-

University of Calgary. IR: ketones. [Link]

-

Henan J&D Chemical Co.,Ltd. (2025). Hydrolytic Stability of Ester Oils. [Link]

-

ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software. [Link]

-

Nabil, B., et al. (2024). QSPR-based prediction model for the melting point of polycyclic aromatic hydrocarbons using MLR and ANN methods. International Journal of Chemical Technology. [Link]

-

Maczynski, A., et al. (2010). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 3. C 7 to C 9 Esters. Journal of Physical and Chemical Reference Data. [Link]

-

Molecular Discovery. MoKa - pKa modelling. [Link]

-

ResearchGate. (2025). Hydrolytic stability of synthetic ester lubricants. [Link]

-

Liu, Y., et al. (2025). High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. arXiv. [Link]

-

ResearchGate. GC/MS analysis of long-chain esters standards. [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

-

Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]

-

European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

Tantishaiyakul, V., & Worakul, N. (2011). Prediction of melting point for drug-like compounds via QSPR methods. Pharmaceutical Development and Technology. [Link]

-

ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]

-

Reddit. (2023). Computational pKa Determination. [Link]

-

Chem LibreTexts. (2023). Solubility of Organic Compounds. [Link]

-

ResearchGate. (2025). Photostability testing of pharmaceutical products. [Link]

-

Hall, L. H., et al. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences. [Link]

-

Chem LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Stab-e-zone. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]

-

Rowan. Rowan's Free Online pKa Calculator. [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Long-Chain Alkane Fragmentation. [Link]

-

Adam Mickiewicz University. Carbonyl - compounds - IR - spectroscopy. [Link]

-

Solubility of Things. (2024). Esters: Structure, Properties, and Reactions. [Link]

-

Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. [Link]

-

Q-Lab. Understanding ICH Photostability Testing. [Link]

-

Chem LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]

-

Wang, J., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling. [Link]

-

Chad's Prep. (2018). 14.2a IR Spectra of Carbonyl Compounds. YouTube. [Link]

-

Q1 Scientific. (2021). Photostability testing theory and practice. [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

-

Schrödinger. Macro-pKa. [Link]

-

Maczynski, A., et al. (2009). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 1. C2 to C4 Esters. Journal of Physical and Chemical Reference Data. [Link]

-

CompuDrug. PrologP. [Link]

-

Reina, R. J., et al. (2016). Identification of very long-chain (>C24) fatty acid methyl esters using gas chromatography coupled to quadrupole/time-of-flight mass spectrometry with atmospheric pressure chemical ionization source. Journal of Chromatography A. [Link]

Sources

- 1. QSPR study between the space structure and boiling point, thermodynamic properties of saturated alkanes [jfmd.net.cn]

- 2. QSPR Calculation of Normal Boiling Points of Organic Molecules Based on the Use of Correlation Weighting of Atomic Orbitals with Extended Connectivity of Zero- and First-Order Graphs of Atomic Orbitals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prediction of boiling points of organic compounds by QSPR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calculating physical properties of organic compounds for environmental modeling from molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. QSPR Models to Predict Thermodynamic Properties of Cycloalkanes Using Molecular Descriptors and GA-MLR Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. asianpubs.org [asianpubs.org]

- 9. acdlabs.com [acdlabs.com]

- 10. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PrologP | www.compudrug.com [compudrug.com]

- 12. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. MoKa - pKa modelling [moldiscovery.com]

- 16. acdlabs.com [acdlabs.com]

- 17. reddit.com [reddit.com]

- 18. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 19. schrodinger.com [schrodinger.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. researchgate.net [researchgate.net]

- 23. Hydrolytic Stability of Ester Oils-Henan J&D Chemical_Focus on lubricant material [jdlubricant.com]

- 24. researchgate.net [researchgate.net]

- 25. database.ich.org [database.ich.org]

- 26. ema.europa.eu [ema.europa.eu]

- 27. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]

- 28. orgchemboulder.com [orgchemboulder.com]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. chem.pg.edu.pl [chem.pg.edu.pl]

- 31. spectroscopyonline.com [spectroscopyonline.com]

- 32. m.youtube.com [m.youtube.com]

- 33. Mass spectrometric analysis of long-chain esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Video: Mass Spectrometry: Long-Chain Alkane Fragmentation [jove.com]

- 35. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 36. Identification of very long-chain (>C24) fatty acid methyl esters using gas chromatography coupled to quadrupole/time-of-flight mass spectrometry with atmospheric pressure chemical ionization source - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate, a long-chain aryl keto ester with significant potential in medicinal chemistry and drug development. The document details a robust synthetic pathway for this molecule, centered around the Friedel-Crafts acylation of 1,2-dimethylbenzene (o-xylene). A thorough examination of the reaction mechanism, key experimental parameters, and purification strategies is presented. Furthermore, this guide outlines the analytical techniques for the structural elucidation and characterization of the title compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Predicted physicochemical properties are also tabulated for reference. Finally, the potential applications of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate in drug discovery are discussed, with a focus on its utility as a versatile building block and linker in the synthesis of novel therapeutic agents.

Introduction

Long-chain aryl keto esters represent a class of organic molecules that have garnered considerable interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Their unique bifunctional nature, possessing both a ketone and an ester moiety separated by a flexible aliphatic chain, makes them valuable intermediates in the synthesis of complex molecular architectures.[1][2] The aromatic ketone portion of the molecule provides a rigid scaffold that can be readily functionalized, while the long alkyl chain offers opportunities for modulating lipophilicity and conformational flexibility—key parameters in the design of bioactive compounds.[3]

Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate, the subject of this guide, is a prime example of this molecular class. The presence of the 3,4-dimethylphenyl group, derived from the readily available and industrially significant o-xylene, offers specific steric and electronic properties that can influence molecular interactions and metabolic stability. This guide aims to provide researchers, scientists, and drug development professionals with a detailed and practical understanding of the synthesis, characterization, and potential applications of this promising, yet not widely documented, chemical entity. The primary synthetic strategy discussed herein is the Friedel-Crafts acylation, a classic and reliable method for the formation of aryl ketones.[4][5]

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₈H₂₆O₃ |

| Molecular Weight | 290.40 g/mol |

| Boiling Point | ~ 400-450 °C (at 760 mmHg) |

| Melting Point | ~ 40-60 °C |

| LogP (o/w) | ~ 4.5 - 5.5 |

| Topological Polar Surface Area (TPSA) | 43.37 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 10 |

Note: These values are estimations derived from computational software and should be confirmed by experimental analysis.

Synthesis of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate

The most direct and efficient synthetic route to Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate is through the Friedel-Crafts acylation of o-xylene with a suitable acylating agent derived from suberic acid (octanedioic acid).[7] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of C-C bonds to aromatic rings.[4]

Overall Synthetic Scheme

The synthesis is a two-step process, beginning with the preparation of the acylating agent, followed by the Friedel-Crafts acylation reaction.

Caption: Overall synthetic pathway for Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate.

Step 1: Preparation of the Acylating Agent (Ethyl 8-chloro-8-oxooctanoate)

The requisite acylating agent is the mono-acid chloride of the mono-ethyl ester of suberic acid. This is prepared in a two-stage sequence from suberic acid.

3.2.1. Synthesis of Suberic Acid Monoethyl Ester

A statistically controlled mono-esterification of suberic acid is performed.

-

Protocol:

-

To a solution of suberic acid (1 equivalent) in a large excess of absolute ethanol, add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).

-

Heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution to remove unreacted suberic acid and the di-ester by-product.

-

The aqueous layer is then acidified with cold, dilute hydrochloric acid to a pH of approximately 2.

-

The precipitated suberic acid monoethyl ester is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the desired monoester.

-

3.2.2. Synthesis of Ethyl 8-chloro-8-oxooctanoate

The monoester is then converted to the corresponding acid chloride.

-

Protocol:

-

To a solution of suberic acid monoethyl ester (1 equivalent) in a dry, inert solvent such as dichloromethane or toluene, add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1 to 1.5 equivalents) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 2-3 hours, or until gas evolution ceases.

-

The excess thionyl chloride or oxalyl chloride and the solvent are carefully removed by distillation, followed by vacuum distillation to afford the crude Ethyl 8-chloro-8-oxooctanoate. This reagent is often used immediately in the next step without further purification.

-

Step 2: Friedel-Crafts Acylation of o-Xylene

This step involves the aluminum chloride-catalyzed acylation of o-xylene with the prepared acyl chloride.

Caption: Workflow of the Friedel-Crafts acylation step.

-

Protocol:

-

To a stirred suspension of anhydrous aluminum chloride (AlCl₃) (1.1-1.3 equivalents) in a dry, inert solvent like dichloromethane (CH₂Cl₂) under a nitrogen atmosphere at 0 °C, add a solution of Ethyl 8-chloro-8-oxooctanoate (1 equivalent) in dry dichloromethane dropwise.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.

-

Add a solution of o-xylene (1-1.2 equivalents) in dry dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification of the crude product can be achieved by vacuum distillation or column chromatography on silica gel.[8][9]

-

Structural Characterization

The identity and purity of the synthesized Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate can be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester, the long aliphatic chain, and the substituted aromatic ring.

-

Predicted ¹H NMR Chemical Shifts (δ, ppm):

-

~ 7.7-7.9 (m, 2H): Aromatic protons ortho to the carbonyl group.

-

~ 7.2-7.4 (m, 1H): Remaining aromatic proton.

-

~ 4.1 (q, 2H): -OCH₂CH₃ of the ethyl ester.

-

~ 2.9 (t, 2H): -CH₂- protons alpha to the ketone.

-

~ 2.3 (s, 6H): Two aromatic -CH₃ groups.

-

~ 2.2 (t, 2H): -CH₂- protons alpha to the ester carbonyl.

-

~ 1.2-1.8 (m, 8H): Methylene protons of the octanoate chain.

-

~ 1.2 (t, 3H): -OCH₂CH₃ of the ethyl ester.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the two carbonyl groups (ketone and ester) and the substituted aromatic ring.

-

Predicted ¹³C NMR Chemical Shifts (δ, ppm):

-

~ 200: Ketone carbonyl carbon.

-

~ 173: Ester carbonyl carbon.

-

~ 125-145: Aromatic carbons.

-

~ 60: -OCH₂CH₃ of the ethyl ester.

-

~ 20-40: Aliphatic carbons of the octanoate chain.

-

~ 14: -OCH₂CH₃ of the ethyl ester.

-

Infrared (IR) Spectroscopy

The IR spectrum will show strong characteristic absorption bands for the ketone and ester carbonyl groups.

-

Characteristic IR Absorptions (cm⁻¹):

-

~ 1735: C=O stretch of the aliphatic ester.

-

~ 1685: C=O stretch of the aryl ketone.

-

~ 1600, 1450: C=C stretching vibrations of the aromatic ring.

-

~ 1250-1000: C-O stretching of the ester.

-

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.

-

Expected Fragmentation:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 290.40).

-

Acylium Ion: A prominent peak resulting from the cleavage of the bond between the carbonyl carbon and the aromatic ring.

-

McLafferty Rearrangement: Possible fragmentation of the long alkyl chain.

-

Potential Applications in Drug Discovery

The structural features of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate make it a versatile building block in drug discovery and development.[10][11]

-

Scaffold for Novel Therapeutics: The aryl ketone moiety can serve as a core scaffold for the development of inhibitors for various enzymes, where the aromatic ring and ketone can participate in key binding interactions. The long aliphatic ester chain can be modified to optimize pharmacokinetic properties.[12]

-

Linker Technology: The bifunctional nature of the molecule, with a reactive ketone and a modifiable ester, makes it an ideal candidate for use as a linker in the development of drug conjugates, such as antibody-drug conjugates (ADCs) or small molecule-drug conjugates (SMDCs).[13] The long chain can provide spatial separation between the targeting moiety and the payload, which can be crucial for efficacy.

-

Pro-drug Design: The ester functionality can be hydrolyzed in vivo to release a carboxylic acid, a common strategy in pro-drug design to improve solubility and bioavailability.

The 3,4-dimethyl substitution pattern on the aromatic ring can also play a role in modulating the binding affinity and selectivity of the molecule for its biological target, as well as influencing its metabolic profile.

Conclusion

This technical guide has detailed a plausible and robust synthetic route for Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate via a Friedel-Crafts acylation reaction. The guide has also provided a comprehensive overview of the analytical techniques required for its characterization and has highlighted its potential applications in the field of drug discovery. The information presented herein is intended to serve as a valuable resource for researchers and scientists interested in the synthesis and utilization of long-chain aryl keto esters as versatile intermediates in the development of novel therapeutic agents.

References

-

Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. ([Link])

-

YouTube. Friedel-Crafts acylation. ([Link])

-

Chemistry LibreTexts. Using Acyl Chlorides in Friedel-Crafts Reactions. ([Link])

-

ResearchGate. (PDF) Friedel-Crafts Acylation. ([Link])

-

Organic Chemistry Portal. Friedel-Crafts Acylation. ([Link])

-

PubMed Central. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. ([Link])

-

PubChem. 3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl ethyl carbonate. ([Link])

- Google Patents. CN102320968A - Preparation method for succinic acid monoethyl ester acyl chloride. ()

-

PubMed Central. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. ([Link])

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. ([Link])

- Google Patents.

-

JoVE. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. ([Link])

-

Aurigene Pharmaceutical Services. An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters. ([Link])

-

MDPI. Development of a Novel, Easy-to-Prepare, and Potentially Valuable Peptide Coupling Technology Utilizing Amide Acid as a Linker. ([Link])

-

Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. ([Link])

-

University of Colorado Boulder. Infrared Spectroscopy. ([Link])

-

University of California, Davis. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. ([Link])

-

MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. ([Link])

-

University of California, Los Angeles. IR Absorption Table. ([Link])

-

YouTube. Make Ethyl Chloroacetate Synthesis with Dean Stark. ([Link])

-

Chemistry LibreTexts. 2.8: Acid Halides for Ester Synthesis. ([Link])

-

PubMed Central. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ([Link])

-

ResearchGate. Synthesis of monoethyl ester of succinic acid and characterization. ([Link])

-

ResearchGate. 13 C NMR data of compounds 8-12, 14, and 16. ([Link])

-

PubMed Central. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. ([Link])

-

PubMed. Prediction of physicochemical properties. ([Link])

-

Semantic Scholar. Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. ([Link])

-

PubMed. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. ([Link])

-

University of Calgary. IR Spectroscopy Tutorial: Esters. ([Link])

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. ([Link])

-

ResearchGate. Prediction of Physicochemical Properties. ([Link])

-

Organic Chemistry Data. Acid to Ester - Common Conditions. ([Link])

-

ChemSynthesis. ethyl 8-chloro-6-oxooctanoate. ([Link])

-

EurekAlert!. Scripps Research chemists unlock the potential of ketone and ester molecules, paving the way for greener and more efficient drug development. ([Link])

-

ResearchGate. 1H-13C HSQC NMR Spectroscopy for Estimating Procyanidin/Prodelphinidin and Cis/Trans-Flavan-3-ol Ratios of Condensed Tannin Samples: Correlation with Thiolysis. | Request PDF. ([Link])

-

PubMed Central. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. ([Link])

-

JoVE. Video: Mass Spectrometry: Long-Chain Alkane Fragmentation. ([Link])

-

University of Wisconsin-Madison. Table of Characteristic IR Absorptions. ([Link])

-

PubMed Central. Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS. ([Link])

-

YouTube. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. ([Link])

Sources

- 1. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]

- 2. Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. beyondbenign.org [beyondbenign.org]

- 6. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. websites.umich.edu [websites.umich.edu]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.vensel.org [pubs.vensel.org]

- 12. Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Architect's Molecule: A Technical Guide to Long-Chain Aromatic Keto Esters in Modern Drug Discovery

Foreword: Beyond the Benchtop—A Molecule's Journey from Synthesis to Therapeutic Promise

In the intricate tapestry of medicinal chemistry, certain molecular scaffolds emerge not merely as inert frameworks but as dynamic platforms for innovation. Long-chain aromatic keto esters represent one such class of compounds, a fascinating intersection of lipophilic chains, resonant aromatic systems, and reactive keto-ester functionalities. This guide is crafted for the discerning researcher, the meticulous scientist, and the forward-thinking drug development professional. It is not a mere recitation of facts but a distillation of field-proven insights, designed to illuminate the causality behind experimental choices and to provide a trustworthy foundation for future research. We will journey through the synthesis, characterization, and therapeutic applications of these versatile molecules, grounding our exploration in authoritative science and practical, reproducible methodologies.

I. The Strategic Synthesis of Long-Chain Aromatic Keto Esters: A Symphony of Reactions

The synthesis of long-chain aromatic keto esters is a testament to the chemist's ability to orchestrate multi-step sequences with precision. The choice of synthetic route is dictated by the desired substitution pattern, the length of the alkyl chain, and the required purity of the final product. Here, we delve into two robust and widely employed methodologies: the Claisen Condensation for β-keto esters and a multi-step approach for α-keto esters involving Friedel-Crafts acylation.

A. The Claisen Condensation: Building the β-Keto Ester Framework

The Claisen condensation is a cornerstone of carbon-carbon bond formation, enabling the synthesis of β-keto esters through the reaction of two ester molecules in the presence of a strong base.[1][2] The driving force of this reaction is the formation of a highly stabilized enolate of the resulting β-keto ester. For the synthesis of aromatic β-keto esters, a "crossed" Claisen condensation is often employed, where an aromatic ester (lacking α-hydrogens) is reacted with an aliphatic ester possessing enolizable α-hydrogens.[1]

Causality in Experimental Design: The choice of a strong base, such as sodium ethoxide or sodium hydride, is critical to ensure the deprotonation of the aliphatic ester, initiating the reaction cascade.[1] The reaction is typically conducted at low temperatures to control the reaction rate and minimize side reactions. An acidic workup is the final step to neutralize the enolate and yield the neutral β-keto ester.[3]

Experimental Protocol: Synthesis of Ethyl Benzoylacetate (A Model Aromatic β-Keto Ester)

This protocol provides a representative procedure for the synthesis of ethyl benzoylacetate, a foundational aromatic β-keto ester.

-

Step 1: Preparation of Sodium Ethoxide. In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 600 mL of absolute ethanol. Carefully add 35 g of sodium metal, cut into small pieces, to the ethanol in portions to control the exothermic reaction. Once all the sodium has dissolved, cool the resulting sodium ethoxide solution.[4]

-

Step 2: Condensation Reaction. To 300 mL of the prepared sodium ethoxide solution, add 100 g of ethyl acetate. While stirring continuously and maintaining the temperature below 10°C with an ice bath, slowly add 45 mL of benzoyl chloride dropwise over 15 minutes.[4]

-

Step 3: Reaction Completion and Work-up. After the initial addition, continue to add the remaining sodium ethoxide solution and an additional 45 mL of benzoyl chloride in portions over time.[4] Once the reaction is complete, as monitored by thin-layer chromatography (TLC), the mixture is subjected to an acidic workup followed by distillation to purify the ethyl benzoylacetate.[1][2]

B. Friedel-Crafts Acylation and Subsequent Esterification: Crafting α-Keto Esters

The synthesis of long-chain aromatic α-keto esters often commences with a Friedel-Crafts acylation to introduce a long-chain acyl group onto an aromatic ring, forming a long-chain aryl ketone.[5][6] This is followed by oxidation and esterification to yield the desired product.

Causality in Experimental Design: The Friedel-Crafts acylation requires a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to activate the acyl chloride, generating a highly electrophilic acylium ion.[7] The reaction is sensitive to the electronic nature of the aromatic ring; electron-donating groups enhance reactivity, while strong deactivating groups can inhibit the reaction.[8] The subsequent oxidation of the aryl ketone to an α-keto acid can be achieved using various oxidizing agents, followed by standard esterification procedures.

Experimental Protocol: Synthesis of a Long-Chain Aromatic Ketone (A Precursor to α-Keto Esters)

This protocol outlines the synthesis of a long-chain aromatic ketone via Friedel-Crafts acylation.

-

Step 1: Catalyst Suspension. In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, suspend anhydrous aluminum chloride in an inert solvent such as dichloromethane under a nitrogen atmosphere. Cool the suspension in an ice bath.[6]

-

Step 2: Acyl Chloride Addition. Dissolve the long-chain acyl chloride (e.g., dodecanoyl chloride) in anhydrous dichloromethane and add it dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 10°C.[6]

-

Step 3: Aromatic Compound Addition. To the reaction mixture, add a solution of the aromatic compound (e.g., benzene) in anhydrous dichloromethane dropwise, again keeping the temperature below 10°C.[6]

-

Step 4: Reaction and Work-up. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC. Upon completion, quench the reaction by carefully pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[6] The organic layer is then separated, washed, dried, and the solvent removed to yield the crude long-chain aromatic ketone, which can be purified by distillation or chromatography.[9]

II. Structural Elucidation and Characterization: Unveiling the Molecular Identity

The unambiguous characterization of long-chain aromatic keto esters is paramount to ensuring their purity and structural integrity. A combination of spectroscopic techniques provides a comprehensive picture of the molecule.

A. Spectroscopic Fingerprints

-

Infrared (IR) Spectroscopy: The IR spectrum of a long-chain aromatic keto ester will prominently feature a strong absorption band for the carbonyl (C=O) stretching vibration of the ketone, typically in the range of 1680-1700 cm⁻¹, and another for the ester carbonyl stretch around 1735-1750 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides a wealth of structural information. Protons on the aromatic ring will appear in the downfield region (typically 7.0-8.5 ppm). The protons on the carbon alpha to the ketone and ester groups will have characteristic chemical shifts. For instance, in ethyl benzoylacetate, the methylene protons adjacent to both carbonyls appear as a singlet around 3.9 ppm.[10] The long alkyl chain will show a series of signals in the upfield region (0.8-1.6 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the ketone and ester carbonyl carbons in the downfield region (190-210 ppm and 160-180 ppm, respectively). The carbons of the aromatic ring will resonate between 120-140 ppm.

-

-

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of the compound. The fragmentation pattern can also provide structural information. Common fragmentation pathways for long-chain esters include the loss of the alkoxy group and cleavage of the alkyl chain.[11][12]

B. Keto-Enol Tautomerism: A Duality in Structure

β-Keto esters, including their aromatic derivatives, exist as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. This equilibrium can be readily observed and quantified by ¹H NMR spectroscopy, as the keto and enol forms give rise to distinct sets of signals.[13]

| Spectroscopic Data for Ethyl Benzoylacetate | |

| Technique | Characteristic Signals |

| IR (CCl₄ solution) | C=O (ester) ~1740 cm⁻¹, C=O (ketone) ~1685 cm⁻¹, C=C (enol) ~1645 cm⁻¹, C-O ~1250 cm⁻¹[14] |

| ¹H NMR (CDCl₃) | ~1.3 ppm (t, 3H, -CH₃), ~4.2 ppm (q, 2H, -OCH₂-), ~3.9 ppm (s, 2H, -COCH₂CO-), ~7.4-8.0 ppm (m, 5H, Ar-H)[10] |

| ¹³C NMR (CDCl₃) | ~14 ppm (-CH₃), ~61 ppm (-OCH₂-), ~46 ppm (-COCH₂CO-), ~128-134 ppm (Ar-C), ~168 ppm (C=O, ester), ~193 ppm (C=O, ketone)[15] |

| Mass Spectrum (EI) | m/z 192 (M+), 147, 105 (base peak), 77[15] |

III. Therapeutic Potential and Applications in Drug Development

Long-chain aromatic keto esters are emerging as a privileged scaffold in medicinal chemistry, with a growing body of evidence supporting their potential as therapeutic agents in various disease areas.

A. Anti-inflammatory and Analgesic Properties

Research has shown that certain long-chain aromatic keto-ester derivatives possess significant anti-inflammatory and analgesic properties. For instance, a study on phenyl-substituted α-aminoketones demonstrated that their effectiveness is dependent on the length of the alkyl chain.[16] Furthermore, functionalized δ-hydroxy-β-keto esters, which share structural motifs with statin drugs, have been shown to inhibit the formation of 5-lipoxygenase products, key mediators in inflammatory processes.[17] The lipophilic long chain is thought to enhance membrane permeability and interaction with biological targets.

B. Anticancer Activity

The unique structural features of long-chain aromatic keto esters make them attractive candidates for the development of novel anticancer agents. Ketone esters have shown promise in slowing tumor progression in preclinical models.[18] The aromatic portion of the molecule can participate in π-stacking interactions with biological targets, while the keto-ester moiety can act as a hydrogen bond acceptor or a reactive center. The long alkyl chain can contribute to the molecule's ability to traverse cell membranes and may play a role in targeting specific cellular compartments. Several studies have reported the antitumor activities of compounds containing the β-keto ester functionality.[19][20]

C. Other Therapeutic Applications

The versatility of the keto-ester scaffold has led to its exploration in a range of other therapeutic areas. For example, β-keto esters have been investigated for their antibacterial activity, with some derivatives showing potential as quorum-sensing inhibitors.[21] Pyrazolones, which are synthesized from β-keto esters, are a well-known class of drugs with analgesic, antipyretic, and anti-inflammatory properties.[22]

IV. Conclusion: A Call to Further Exploration

Long-chain aromatic keto esters represent a compelling and underexplored area of chemical space for drug discovery and development. Their synthesis, while requiring careful control, is achievable through established and robust methodologies. Their rich structural features, including the interplay of aromaticity, lipophilicity, and the reactive keto-ester group, provide a fertile ground for the design of novel therapeutic agents. As our understanding of the intricate mechanisms of disease continues to grow, the strategic deployment of architecturally complex and functionally diverse molecules like long-chain aromatic keto esters will undoubtedly play a pivotal role in the development of the next generation of medicines. This guide serves as a foundational resource, intended to empower researchers to confidently navigate the synthesis, characterization, and application of these promising compounds.

References

-

Claisen Condensation - Organic Chemistry Portal. (n.d.). Retrieved February 7, 2026, from [Link]

- CN107903175A - The preparation method of ethyl benzoylacetate - Google Patents. (n.d.).

-

Claisen Condensation Reaction Mechanism. (2018, May 10). YouTube. Retrieved February 7, 2026, from [Link]

-

Preparation of ethyl benzoylacetate - PrepChem.com. (n.d.). Retrieved February 7, 2026, from [Link]

-

The reactants are then admitted to the column during about 15 minutes (this corresponds to a rate of amide formation of 396–400 g. per hour). Alcohol distils - Organic Syntheses Procedure. (n.d.). Retrieved February 7, 2026, from [Link]

-

Friedel-Crafts Acylation Of Benzene | Learnbin. (2025, June 1). Retrieved February 7, 2026, from [Link]

-

Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018, May 7). YouTube. Retrieved February 7, 2026, from [Link]

-

Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties - ResearchGate. (2022, March 3). Retrieved February 7, 2026, from [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Retrieved February 7, 2026, from [Link]

-

Synthesis of Industrially Useful Phenolic Compounds Esters by Means of Biocatalysts Obtained Along with Waste Fish Oil Utilization - MDPI. (n.d.). Retrieved February 7, 2026, from [Link]

-

Interpretation of mass spectra. (n.d.). Retrieved February 7, 2026, from [Link]

-

ChemInform Abstract: Simple, Fast and Efficient Synthesis of β-Keto Esters from the Esters of Heteroaryl Compounds, Its Antimicrobial Study and Cytotoxicity Towards Various Cancer Cell Lines. - ResearchGate. (2016, January 12). Retrieved February 7, 2026, from [Link]

-

Experiment 1: Friedel-Crafts Acylation. (n.d.). Retrieved February 7, 2026, from [Link]

-

Ethyl benzoylacetate | C11H12O3 | CID 7170 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]

-

An Exogenous Ketone Ester Slows Tumor Progression in Murine Breast and Renal Cancer Models - PMC. (2024, October 4). Retrieved February 7, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved February 7, 2026, from [Link]

-

β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC. (2013, July 19). Retrieved February 7, 2026, from [Link]

- US3074983A - Process for manufacture of phenolated fatty acids - Google Patents. (n.d.).

-

Ethyl benzoylacetate - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved February 7, 2026, from [Link]

-

Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - MDPI. (2023, September 22). Retrieved February 7, 2026, from [Link]

-

Synthesis, Characterization and Anticancer Efficacy Evaluation of Benzoxanthone Compounds toward Gastric Cancer SGC-7901 - MDPI. (n.d.). Retrieved February 7, 2026, from [Link]

-

Bioreversible derivatives of phenol. 2. Reactivity of carbonate esters with fatty acid-like structures towards hydrolysis in aqueous solutions - PubMed. (2007, October 30). Retrieved February 7, 2026, from [Link]

-

Conformational analysis, tautomerization, IR, Raman, and NMR studies of ethyl benzoylacetate - ResearchGate. (2025, August 8). Retrieved February 7, 2026, from [Link]

-

Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of methoxy dibenzofluorene derivatives - Frontiers. (n.d.). Retrieved February 7, 2026, from [Link]

-

A green approach for the synthesis of long chain aliphatic acid esters at room temperature. (2025, August 5). Retrieved February 7, 2026, from [Link]

-

[Anti-inflammatory and analgesic actions of of long-chain phenyl substituted alpha-aminoketones] - PubMed. (1996, August). Retrieved February 7, 2026, from [Link]

Sources

- 1. Preparation method of ethyl benzoylacetate - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN107903175A - The preparation method of ethyl benzoylacetate - Google Patents [patents.google.com]

- 3. scribd.com [scribd.com]

- 4. prepchem.com [prepchem.com]

- 5. learnbin.net [learnbin.net]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. websites.umich.edu [websites.umich.edu]

- 10. Ethyl benzoylacetate(94-02-0) 1H NMR [m.chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. whitman.edu [whitman.edu]

- 13. researchgate.net [researchgate.net]

- 14. Ethyl benzoylacetate [webbook.nist.gov]

- 15. Ethyl benzoylacetate | C11H12O3 | CID 7170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. [Anti-inflammatory and analgesic actions of of long-chain phenyl substituted alpha-aminoketones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. An Exogenous Ketone Ester Slows Tumor Progression in Murine Breast and Renal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

A-Technical-Guide-to-Unlocking-the-Therapeutic-Potential-of-Ethyl-8-(3,4-dimethylphenyl)-8-oxooctanoate

A-Roadmap-for-the-Comprehensive-Biological-Evaluation-of-a-Novel-Chemical-Entity

-PREPARED-FOR- -Researchers- -scientists- -and-drug-development-professionals-

-DATE- -February-7--2026-

-EXECUTIVE-SUMMARY-

Ethyl-8-(3-4-dimethylphenyl)-8-oxooctanoate-is-a-novel-chemical-entity-with-no-currently-documented-biological-activity--Its-unique-structure--featuring-a-dimethylphenyl-group-and-an-oxooctanoate-chain--suggests-the-potential-for-diverse-pharmacological-effects--This-document-provides-a-comprehensive-technical-guide-for-researchers-to-systematically-investigate-and-unlock-the-therapeutic-potential-of-this-compound--We-will-delve-into-a-structured-approach--commencing-with-in-silico-predictions-to-formulate-initial-hypotheses-about-its-biological-targets--Subsequently--a-tiered-in-vitro-screening-cascade-will-be-outlined-to-empirically-test-these-hypotheses--focusing-on-potential-anticancer--anti-inflammatory--and-antimicrobial-activities--Finally--we-will-propose-a-framework-for-elucidating-the-mechanism-of-action-and-validating-its-efficacy-in-preclinical-models--This-guide-is-designed-to-be-a-dynamic-roadmap--enabling-the-scientific-community-to-efficiently-navigate-the-early-stages-of-drug-discovery-for-this-promising-molecule-

1--INTRODUCTION--STRUCTURAL-FEATURES-AND-HYPOTHESIZED-BIOLOGICAL-ACTIVITIES

The-molecular-architecture-of-Ethyl-8-(3,4-dimethylphenyl)-8-oxooctanoate-presents-several-features-that-warrant-investigation-into-its-biological-activity--The-presence-of-the-dimethylphenyl-group--a-moiety-found-in-various-pharmacologically-active-compounds--suggests-a-potential-for-interaction-with-biological-targets--For-instance--compounds-containing-a-dimethylphenyl-group-have-been-implicated-in-the-inhibition-of-cell-proliferation-and-induction-of-apoptosis-in-leukemia-and-lymphoma-cells--and-have-shown-the-ability-to-enhance-cognitive-functions-in-preclinical-models-[7--16]--Furthermore--the-oxooctanoate-chain-could-contribute-to-the-compound's-lipophilicity--potentially-influencing-its-membrane-permeability-and-cellular-uptake--The-carbonyl-group-within-this-chain-may-also-participate-in-hydrogen-bonding-interactions-with-protein-targets-

Based-on-these-structural-considerations--we-hypothesize-that-Ethyl-8-(3,4-dimethylphenyl)-8-oxooctanoate-may-exhibit-one-or-more-of-the-following-biological-activities-

-

Anticancer-Activity- -The-dimethylphenyl-moiety-is-present-in-compounds-that-have-demonstrated-cytotoxic-effects-against-cancer-cell-lines-[1]--Therefore--it-is-plausible-that-this-novel-compound-could-interfere-with-cancer-cell-proliferation--survival--or-metastasis-

-

Anti-inflammatory-Effects- -Numerous-compounds-with-aromatic-rings-and-alkyl-chains-have-been-shown-to-possess-anti-inflammatory-properties--potentially-through-the-modulation-of-inflammatory-pathways-such-as-NF-κB-[2]--Octacosanol--a-long-chain-fatty-alcohol--has-demonstrated-anti-inflammatory-effects-[3]-

-

Antimicrobial-Properties- -The-lipophilic-nature-of-the-compound-could-facilitate-its-interaction-with-microbial-membranes--a-characteristic-often-associated-with-antimicrobial-activity-[4]-

-

Neurological-Activity- -Certain-dimethylphenyl-containing-compounds-have-been-investigated-for-their-effects-on-the-central-nervous-system--including-nootropic-effects-[5]-

2--A-FRAMEWORK-FOR-BIOLOGICAL-EVALUATION--FROM-IN-SILICO-PREDICTION-TO-IN-VIVO-VALIDATION

To-systematically-investigate-the-potential-biological-activities-of-Ethyl-8-(3,4-dimethylphenyl)-8-oxooctanoate--we-propose-a-multi-tiered-approach-that-progresses-from-computational-predictions-to-rigorous-experimental-validation--This-framework-is-designed-to-maximize-efficiency-and-provide-a-clear-decision-making-pathway-for-further-development-

2-1--Phase-1--In-Silico-Screening-and-Target-Prediction

The-initial-phase-of-the-investigation-will-leverage-computational-tools-to-predict-the-potential-biological-targets-and-activities-of-Ethyl-8-(3,4-dimethylphenyl)-8-oxooctanoate--This-in-silico-approach-is-a-cost-effective-and-rapid-method-to-generate-testable-hypotheses-[4--18]--The-advent-of-large-biological-activity-databases-like-ChEMBL-and-BindingDB-has-made-these-computational-predictions-increasingly-reliable-[6]-

Experimental-Protocol--In-Silico-Analysis

-

Physicochemical-Property-Prediction-

-

Utilize-software-such-as-SwissADME-or-Schrödinger's-QikProp-to-calculate-key-physicochemical-properties-(e-g---molecular-weight--logP--hydrogen-bond-donors/acceptors--polar-surface-area)-

-

Causality- -These-parameters-are-crucial-for-predicting-the-compound's-drug-likeness--oral-bioavailability--and-potential-for-membrane-permeability-

-

-

Target-Prediction-and-Bioactivity-Profiling-

-

Employ-target-prediction-algorithms-like-SwissTargetPrediction--SuperPred--or-similar-tools-that-utilize-ligand-based-or-structure-based-approaches-

-

Causality- -These-tools-compare-the-structure-of-the-query-molecule-to-databases-of-known-bioactive-compounds-to-predict-potential-protein-targets-[7]-

-

-

Toxicity-Prediction-

-

Use-in-silico-toxicology-platforms-such-as-DEREK-Nexus-or-TOPKAT-to-identify-potential-toxicophores-and-predict-various-toxicological-endpoints-(e-g---mutagenicity--carcinogenicity--hepatotoxicity)-

-

Causality- -Early-identification-of-potential-toxicities-is-essential-for-risk-assessment-and-can-guide-the-design-of-safer-analogs-

-

Data-Presentation--Predicted-Physicochemical-and-Biological-Properties

| -Property- | -Predicted-Value- | -Implication- |

| -Molecular-Weight- | -[Insert-Predicted-Value]- | -Drug-likeness-(Lipinski's-Rule-of-Five)- |

| -LogP- | -[Insert-Predicted-Value]- | -Solubility-and-permeability- |

| -Hydrogen-Bond-Donors- | -[Insert-Predicted-Value]- | -Binding-potential- |

| -Hydrogen-Bond-Acceptors- | -[Insert-Predicted-Value]- | -Binding-potential- |

| -Polar-Surface-Area- | -[Insert-Predicted-Value]- | -Membrane-permeability- |

| -Predicted-Primary-Targets- | -[List-Top-Predicted-Targets]- | -Initial-hypotheses-for-in-vitro-assays- |

| -Predicted-Toxicity-Alerts- | -[List-any-alerts]- | -Guide-for-future-toxicology-studies- |

2-2--Phase-2--In-Vitro-Screening-Cascade

Based-on-the-in-silico-predictions--a-tiered-in-vitro-screening-cascade-will-be-implemented-to-empirically-evaluate-the-biological-activity-of-the-compound--This-cascade-is-designed-to-progress-from-broad-cytotoxicity-assessments-to-more-specific-and-mechanistic-assays-[8]-

Experimental-Workflow--In-Vitro-Screening-Cascade

Caption: A-tiered-approach-to-in-vitro-screening-

Detailed-Experimental-Protocols

Tier-1--Primary-Screening

-

General-Cytotoxicity-Assessment-

-

Protocol- -Perform-an-MTT-or-similar-viability-assay-on-a-panel-of-human-cell-lines--including-both-cancerous-(e-g---MCF-7--A549--HCT116)-and-non-cancerous-(e-g---HEK293--fibroblasts)-cells--Treat-cells-with-a-range-of-concentrations-of-the-compound-for-24--48--and-72-hours-[9]-

-

Causality- -This-initial-screen-will-determine-the-compound's-general-toxicity-and-provide-a-preliminary-indication-of-any-cancer-cell-specific-cytotoxicity--The-use-of-multiple-cell-lines-and-time-points-is-crucial-for-a-comprehensive-initial-assessment-[10]-

-

-

Antimicrobial-Screening-

-

Protocol- -Utilize-the-broth-microdilution-method-to-determine-the-minimum-inhibitory-concentration-(MIC)-against-a-panel-of-clinically-relevant-bacteria-(e-g---Staphylococcus-aureus--Escherichia-coli)-and-fungi-(e-g---Candida-albicans)-[11]-

-

Causality- -This-standardized-assay-will-quantitatively-assess-the-compound's-antimicrobial-potency-and-spectrum-of-activity-[11]-

-

Tier-2--Secondary-Screening-(to-be-performed-if-promising-activity-is-observed-in-Tier-1)

-

Anticancer-Activity-Characterization-

-